3-amino-N-(2-ethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

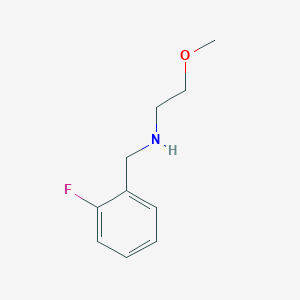

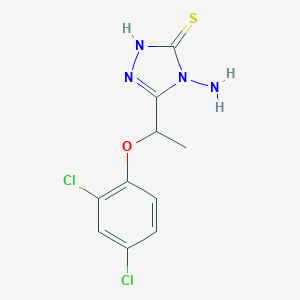

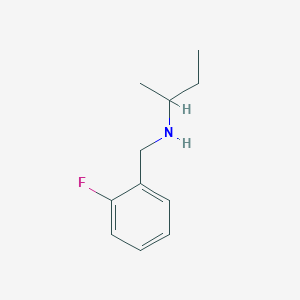

3-amino-N-(2-ethylphenyl)benzamide is a compound with the CAS Number: 897594-72-8 and a molecular weight of 240.3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of 3-amino-N-(2-ethylphenyl)benzamide is C15H16N2O . The InChI code is 1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis

3-amino-N-(2-ethylphenyl)benzamide is a solid at room temperature . It has a molecular weight of 240.3 and a density of 1.181g/cm3 . The boiling point is 350.9ºC at 760 mmHg .Scientific Research Applications

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry and Pharmacology .

- Application Summary: Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Medical and Industrial Applications

- Scientific Field: Medicine and Industry .

- Application Summary: Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions, while in the industrial field, they might be used in the production of plastics, rubber, paper, and agriculture .

- Results: The results or outcomes can also vary widely depending on the specific use case. For example, in the medical field, the effectiveness of benzamides can be measured in terms of their therapeutic effects, while in the industrial field, their effectiveness might be measured in terms of their performance in the production process .

Analgesic Activity

- Scientific Field: Pharmacology .

- Application Summary: Some benzamide compounds have been tested for their analgesic (pain-relieving) activity .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions .

- Results: Some compounds provided robust anti-nociception, a behavior often associated with opioid agonist activity .

Synthesis of Benzamides

- Scientific Field: Organic Chemistry .

- Application Summary: Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results: A new, highly efficient and green solid acid catalyst was easily produced .

Juvenile Hyperactivity Treatment

- Scientific Field: Medicine .

- Application Summary: Benzamides have been used in the treatment of juvenile hyperactivity .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions .

- Results: The effectiveness of benzamides can be measured in terms of their therapeutic effects .

Anti-tumour Activity

- Scientific Field: Oncology .

- Application Summary: Some benzamides have been used for their anti-tumour properties .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions .

- Results: The effectiveness of benzamides can be measured in terms of their therapeutic effects .

properties

IUPAC Name |

3-amino-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDVQMUXGBTNHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580045 |

Source

|

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-ethylphenyl)benzamide | |

CAS RN |

897594-72-8 |

Source

|

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)

![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)